5-Nitro-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.16 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.16 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Molecular Electronics
A study by Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device. This setup exhibited significant negative differential resistance and a remarkable on-off peak-to-valley ratio exceeding 1000:1, showcasing its potential for molecular electronics applications (Chen, Reed, Rawlett, & Tour, 1999).
Magnetic Materials
The molecular solid-state structure of 2-(4-nitrophenyl)-4,4,5,5-tetramethy-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide (1) reveals short-range intermolecular ferromagnetic interaction, as discussed by Allemand et al. (1991). This interaction is significant for designing new magnetic materials (Allemand, Fite, Srdanov, Keder, Wudl, & Canfield, 1991).
Photocatalysis
Le Campion, Giannotti, and Ouazzani (1999) evaluated the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) in an aqueous suspension of TiO2, highlighting a method for the remediation of industrial waste waters containing powerful insensitive explosives. This process involves denitrification and ring scission leading to the complete mineralization of NTO, which is crucial for environmental cleanup efforts (Le Campion, Giannotti, & Ouazzani, 1999).
Energetic Materials
Research on 5-Nitro-1,2,4-triazol-3-one, a nitro-functionalized 1,2,4-triazol-3-one (TO) derivative, by Yu-ji Liu et al. (2022) explores its application as a high-performance insensitive energetic material. The study reports a mild and efficient method for obtaining the TO skeleton, which shows promise for the synthesis of energetic compounds with high energy and low sensitivity characteristics (Yu-ji Liu, Zhiwei Zeng, Wei Huang, J. Shreeve, & Yongxing Tang, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-2,3-dihydro-1H-inden-1-one It is known that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes to the target’s function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could have diverse molecular and cellular effects.
Properties
IUPAC Name |
5-nitro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491979 | |
Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-24-8 | |
Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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